({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid
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Overview
Description
2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C10H10N4O3S It is known for its unique structure, which includes a pyridine ring substituted with amino, cyano, and methylcarbamoyl groups, as well as a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the amino, cyano, and methylcarbamoyl groups. The final step involves the attachment of the sulfanylacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in laboratory synthesis but optimized for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyano-5-methylthiophene
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
852217-73-3 |
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Molecular Formula |
C10H10N4O3S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
2-[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C10H10N4O3S/c1-13-9(17)6-2-5(3-11)10(14-8(6)12)18-4-7(15)16/h2H,4H2,1H3,(H2,12,14)(H,13,17)(H,15,16) |
InChI Key |
IVPQKRXIDREOJU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=C(C(=C1)C#N)SCC(=O)O)N |
Origin of Product |
United States |
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